molecular formula C11H8F3NO2 B6269378 4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline CAS No. 1204997-10-3

4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline

Cat. No.: B6269378
CAS No.: 1204997-10-3
M. Wt: 243.2
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Description

4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline is a heterocyclic organic compound with the molecular formula C11H8F3NO2. It is characterized by the presence of a quinoline ring substituted with hydroxy, methyl, and trifluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 2-aminobenzophenone derivatives in the presence of trifluoromethoxy reagents . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-methyl-8-trifluoromethoxyquinoline is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. The trifluoromethoxy group at the 8-position enhances its stability and lipophilicity compared to other similar compounds .

Properties

IUPAC Name

2-methyl-8-(trifluoromethoxy)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-6-5-8(16)7-3-2-4-9(10(7)15-6)17-11(12,13)14/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRCMDPNVZOOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656278
Record name 2-Methyl-8-(trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204997-10-3, 1154918-12-3
Record name 2-Methyl-8-(trifluoromethoxy)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204997-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-(trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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